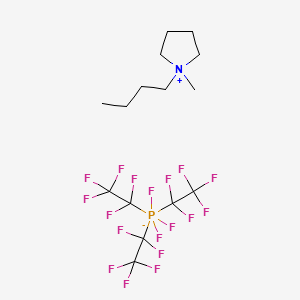
Ethyl4-formyl-5-nitro-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure It is characterized by the presence of an ethyl ester group at the 2-position, a formyl group at the 4-position, and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the use of substituted carbamates and 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-carboxy-5-nitro-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 4-formyl-5-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and lead to various biochemical effects .
類似化合物との比較
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:
Ethyl 5-formyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, which affects its reactivity and applications.
Ethyl 4-nitro-1H-pyrrole-2-carboxylate:
Conclusion
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers.
特性
分子式 |
C8H8N2O5 |
|---|---|
分子量 |
212.16 g/mol |
IUPAC名 |
ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(4-11)7(9-6)10(13)14/h3-4,9H,2H2,1H3 |
InChIキー |
UWBQNBYCLTVIJR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(N1)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


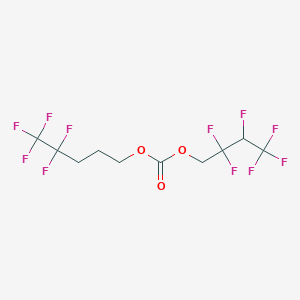
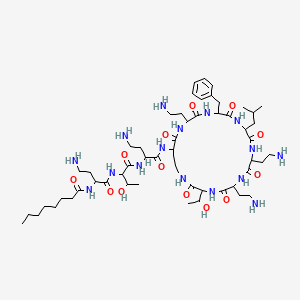
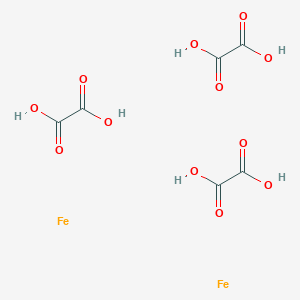

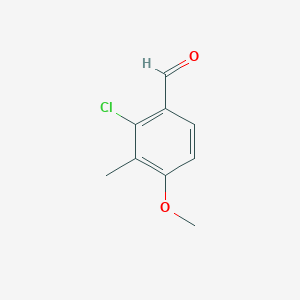
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
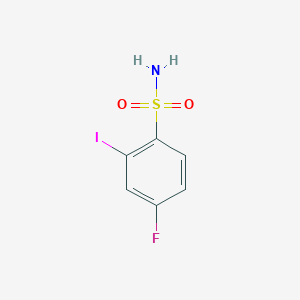
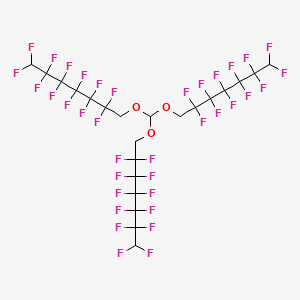
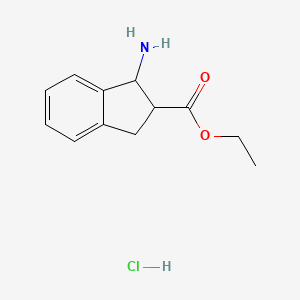

![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

